molecular formula C6H11N3O2S B13221499 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B13221499
M. Wt: 189.24 g/mol
InChI Key: CJWQDUDKDCRTSI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with a propan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the reaction of imidazole derivatives with sulfonamide precursors. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the imidazole ring can interact with metal ions or other cofactors, modulating the function of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-1H-imidazole: Lacks the sulfonamide group, resulting in different chemical and biological properties.

    1H-imidazole-4-sulfonamide: Does not have the propan-2-yl substituent, affecting its reactivity and interactions.

    2-(Propan-2-yl)-1H-benzimidazole-4-sulfonamide: Contains a benzimidazole ring instead of an imidazole ring, leading to variations in its chemical behavior and applications.

Uniqueness

2-(Propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the propan-2-yl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions highlights its versatility and potential for further exploration.

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4(2)6-8-3-5(9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWQDUDKDCRTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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